3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common synthetic route includes the bromination of 5,6-dimethylpyrazolo[1,5-a]pyrimidine using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom, forming the parent pyrazolopyrimidine.
Electrophilic Addition: The presence of multiple reaction centers allows for electrophilic addition reactions, which can lead to the formation of various functionalized derivatives.
Common reagents used in these reactions include lithium diisopropylamide (LDA), sodium hydride (NaH), and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The bromine atom and the pyrazolopyrimidine core play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds such as:
3-Bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound features a phenyl group and a pyridinylmethyl substituent, which impart different chemical properties and biological activities.
6-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol:
Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have different ring structures and substituents, leading to varied biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-bromo-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-4-5(2)11-7-6(9)3-10-12(7)8(4)13/h3,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMQOTXVKKBILO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=CNN2C1=O)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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